

SU4984: A Technical Guide to its Role in Cancer Cell Line Studies

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Compound of Interest

Compound Name: *su4984*

Cat. No.: *B1684538*

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This technical guide provides an in-depth analysis of **SU4984**, a small molecule inhibitor, and its application in cancer cell line research. It details the compound's mechanism of action, summarizes its efficacy through quantitative data, and offers comprehensive experimental protocols for reproducing and expanding upon these findings.

Executive Summary

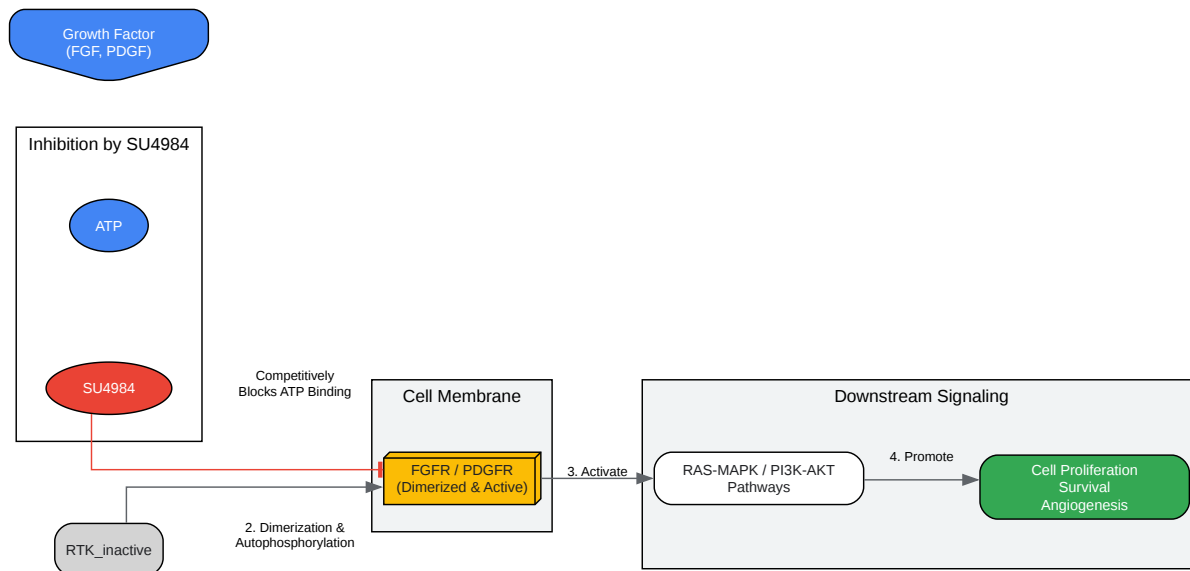
SU4984 is a cell-permeable, reversible, and ATP-competitive inhibitor primarily targeting the fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase.^[1] It also demonstrates inhibitory activity against the platelet-derived growth factor receptor (PDGFR) and the insulin receptor.^[1] Its mechanism centers on blocking the autophosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Research has demonstrated its efficacy in inhibiting kinase activity in cell-free assays and in cellular models, particularly in cell lines dependent on FGFR signaling or those with specific gain-of-function mutations in other tyrosine kinases like KIT.

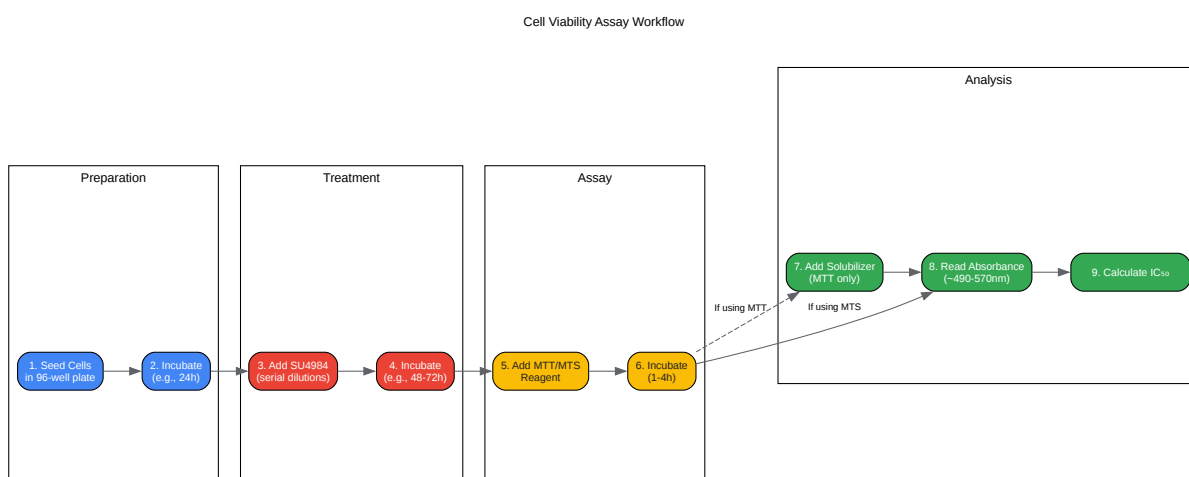
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

SU4984 exerts its biological effects by competing with adenosine triphosphate (ATP) for the binding pocket within the catalytic domain of receptor tyrosine kinases (RTKs). By occupying

this site, it prevents the transfer of a phosphate group to tyrosine residues on the receptor, a critical step known as autophosphorylation. This inhibition halts the cascade of downstream signaling events that promote oncogenic phenotypes. The primary target is FGFR1, but activity against PDGFR is also noted.^[1]

SU4984 Mechanism of Action





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References

- 1. medchemexpress.com [medchemexpress.com]
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